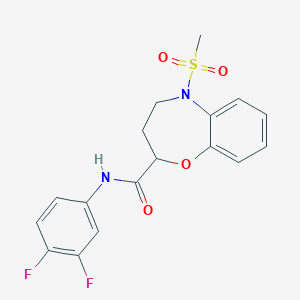![molecular formula C20H15F3N4O4 B11240013 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11240013.png)
6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a phenyl group, and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie bei der Entwicklung neuer Materialien und Katalysatoren wertvoll macht.
Biologie und Medizin: In der biologischen und medizinischen Forschung hat 6-Oxo-N-phenyl-1-({[4-(Trifluormethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-3-carboxamid Potenzial als Inhibitor bestimmter Enzyme und Rezeptoren gezeigt. Es wird auf seine Antikrebs- und entzündungshemmenden Eigenschaften untersucht.
Industrie: In der Industrie wird diese Verbindung bei der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Oxo-N-phenyl-1-({[4-(Trifluormethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Die Trifluormethoxygruppe erhöht ihre Bindungsaffinität und Selektivität, was sie zu einem potenten Inhibitor macht. Die Verbindung kann auch in zelluläre Signalwege eingreifen, was zu ihren therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
- Methyl 6-Oxo-4-phenoxy-1-[3-(Trifluormethyl)phenyl]-1,6-dihydropyridazin-3-carboxylat
- 6-Oxo-N-[4-(Trifluormethoxy)phenyl]-1,6-dihydropyridin-3-carboxamid
Vergleich: Im Vergleich zu ähnlichen Verbindungen weist 6-Oxo-N-phenyl-1-({[4-(Trifluormethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-3-carboxamid aufgrund des Vorhandenseins der Trifluormethoxygruppe einzigartige Eigenschaften auf. Diese Gruppe erhöht ihre chemische Stabilität und biologische Aktivität, was sie in verschiedenen Anwendungen effektiver macht. Darüber hinaus ermöglicht ihre spezifische Struktur selektive Wechselwirkungen mit molekularen Zielen, was sie von anderen Pyridazinderivaten unterscheidet.
Wirkmechanismus
The mechanism of action of 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The trifluoromethoxy group enhances its binding affinity and selectivity, making it a potent inhibitor. The compound can also interfere with cellular signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
- 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide
Comparison: Compared to similar compounds, 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, its specific structure allows for selective interactions with molecular targets, distinguishing it from other pyridazine derivatives.
Eigenschaften
Molekularformel |
C20H15F3N4O4 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
6-oxo-1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15F3N4O4/c21-20(22,23)31-15-8-6-14(7-9-15)24-17(28)12-27-18(29)11-10-16(26-27)19(30)25-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,28)(H,25,30) |
InChI-Schlüssel |
ULKSFZWJZVYUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11239930.png)
![1,1'-(3-cyclohexyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(ethan-1-one)](/img/structure/B11239939.png)
![4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid](/img/structure/B11239953.png)
![N-(3-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239963.png)
![2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11239973.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11239978.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide](/img/structure/B11239984.png)


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11240004.png)
![1-[6-(3-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240006.png)
![3-(3-fluorophenyl)-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11240012.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11240016.png)

